5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
Description
The compound 5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline (molecular formula: C₂₆H₂₃F₂N₃O₂; approximate molecular weight: 455.49 g/mol) is a pyrazolo[4,3-c]quinoline derivative. This tricyclic scaffold, comprising fused pyrazole and quinoline moieties, is pharmacologically significant due to its diverse biological activities, including anticancer, anti-inflammatory, and receptor-targeting properties . The 7,8-dimethoxy groups enhance electron density and may improve binding to hydrophobic pockets in target proteins, while the 2-fluorophenylmethyl and 4-methylphenyl substituents influence steric and electronic interactions .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-16-8-10-17(11-9-16)25-20-15-30(14-18-6-4-5-7-21(18)27)22-13-24(32-3)23(31-2)12-19(22)26(20)29-28-25/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIHXJJWGZIRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method involves the condensation of corresponding acids followed by cyclization to form the pyrazoloquinoline core. The final compound is obtained through substitution reactions under specific conditions, such as using tetrahydrofuran as the solvent medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s unique chemical properties make it useful in developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes key structural analogs and their properties:
Biological Activity
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class. This compound has garnered interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure consists of a pyrazolo[4,3-c]quinoline core with methoxy and fluorophenyl substituents, which are critical for its biological activity.
Anti-inflammatory Activity
Research has shown that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. Specifically, studies have demonstrated that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. For instance:
- Inhibition of iNOS and COX-2 : The compound's mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are pivotal in the inflammatory response. A study indicated that certain derivatives showed IC50 values comparable to established anti-inflammatory agents like 1400 W .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | TBD | Inhibition of NO production and iNOS expression |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinolines has also been investigated. The compound has shown cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Studies reported the evaluation of cytotoxicity against colorectal cancer cell lines such as HCT116 and Caco-2. The mechanism includes the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Signaling Pathways : It was noted that the compound affects key signaling pathways like PI3K/AKT/mTOR, which are crucial for cell survival and proliferation .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HCT116 | TBD | Induction of apoptosis |
| Caco-2 | TBD | Cell cycle arrest at G2/M phase |
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolines is significantly influenced by their structural features. Key findings from SAR studies include:
- Substituent Positioning : The position of substituents on the phenyl rings impacts both potency and selectivity for biological targets.
- Electron-Donating Groups : Substituents like methoxy groups enhance activity by increasing electron density on the aromatic system, which is beneficial for receptor interactions.
Case Studies
Several case studies illustrate the compound's efficacy:
- Study on Inflammatory Response : A study evaluated various derivatives for their ability to inhibit NO production in RAW 264.7 cells. Compounds with para-substituted groups exhibited higher efficacy compared to ortho or meta substitutions .
- Anticancer Efficacy : Another investigation focused on the compound's effects on colorectal cancer cells, where it was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathway activation .
Q & A
Q. What are the standard synthetic protocols and characterization techniques for 5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted quinoline precursors with hydrazine derivatives and subsequent functionalization via Suzuki-Miyaura coupling or alkylation . Key steps include:
- Quinoline core formation : Using ethyl 4-methoxybenzoate and substituted phenylhydrazines under reflux in acetic acid .
- Substituent introduction : Fluorophenyl and methylphenyl groups are added via palladium-catalyzed cross-coupling or nucleophilic substitution .
Characterization employs: - NMR spectroscopy (1H, 13C, 19F) to confirm substituent positions and purity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve 3D conformation and bond angles .
Q. How is the molecular structure of this compound validated, and what structural features influence its bioactivity?
Structural validation relies on:
- X-ray crystallography : Resolves the fused pyrazoloquinoline core and substituent orientations, such as the 2-fluorobenzyl group’s spatial arrangement .
- FT-IR spectroscopy : Identifies functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹) .
Key bioactive structural features: - Fluorine atoms enhance lipophilicity and membrane permeability .
- Methoxy groups improve binding to hydrophobic enzyme pockets (e.g., COX-2) .
Q. What in vitro assays are used for initial biological screening, and what targets are prioritized?
Common assays include:
- Anti-inflammatory activity : Inhibition of NO production in LPS-induced macrophages (IC50 values reported at 0.39–5.00 µM) .
- Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Fluorometric assays targeting cyclooxygenase (COX-2) or kinases (e.g., EGFR) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side-product formation?
Critical factors include:
- Catalyst selection : Palladium(II) acetate for Suzuki coupling improves cross-coupling efficiency (~75% yield) .
- Solvent optimization : DMF enhances solubility of intermediates, reducing dimerization side reactions .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, improving purity (>90%) .
Analytical monitoring : Use HPLC with UV detection at 254 nm to track intermediate formation .
Q. How do researchers address contradictions in reported biological activity data across studies?
Discrepancies in IC50 values (e.g., 0.39 µM vs. 5.00 µM for anti-inflammatory activity) arise from:
- Assay variability : Differences in cell lines (e.g., RAW 264.7 vs. primary macrophages) .
- Structural analogs : Minor substituent changes (e.g., 4-methyl vs. 3-methoxy) alter target affinity .
Mitigation strategies : - Standardize assay protocols (e.g., ATP concentration in kinase assays) .
- Perform dose-response curves with >3 replicates to confirm activity trends .
Q. What mechanistic pathways are proposed for its anticancer activity, and how are they validated?
Proposed mechanisms include:
- Apoptosis induction : Caspase-3/7 activation confirmed via fluorogenic substrate assays .
- Receptor tyrosine kinase inhibition : Molecular docking shows strong binding to EGFR’s ATP pocket (ΔG = -9.2 kcal/mol) .
Validation methods : - Western blotting : Detects downregulation of phospho-ERK1/2 in treated cancer cells .
- siRNA knockdown : Silencing EGFR in MCF-7 cells reduces compound efficacy, confirming target specificity .
Q. How is computational modeling integrated to predict structure-activity relationships (SAR)?
In silico approaches :
- Molecular docking (AutoDock Vina) : Predicts binding modes to COX-2 and EGFR using crystal structures (PDB IDs: 5KIR, 1M17) .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with logP values to optimize bioavailability .
Case study : Methoxy-to-ethoxy substitution improves metabolic stability (t1/2 increased from 2.1h to 4.5h in microsomal assays) .
Q. What strategies are employed to enhance selectivity over off-target enzymes?
- Substituent tuning : Introducing bulkier groups (e.g., 4-methylphenyl) reduces off-target binding to CYP450 isoforms .
- Prodrug design : Masking polar groups (e.g., phosphate esters) improves tumor-specific activation .
Experimental validation : - Selectivity panels : Screen against 50+ kinases to identify off-target hits (e.g., >100-fold selectivity for EGFR over ABL1) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Quinoline core formation | Acetic acid, reflux, 12h | 65 | >95% | |
| Suzuki coupling | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 75 | 98% | |
| Microwave alkylation | MW, 150°C, 2h | 90 | 99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
